Téréphtalate de disodium

Vue d'ensemble

Description

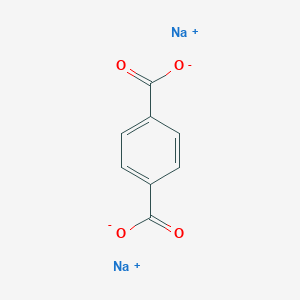

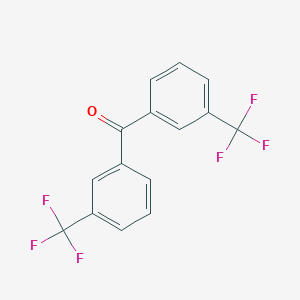

Disodium terephthalate is the disodium salt of terephthalic acid, with the chemical formula Na₂C₈H₄O₄This compound is widely recognized for its role in various industrial and scientific applications, particularly in the field of electrochemical energy storage, where it serves as a promising organic electrode material for sodium-ion batteries .

Applications De Recherche Scientifique

Disodium terephthalate has a wide range of scientific research applications, including:

Electrochemical Energy Storage: It is used as an anode material in sodium-ion batteries due to its excellent electrochemical performance, including high capacity and stability.

Organic Synthesis: The compound serves as an intermediate in the synthesis of metal-organic frameworks (MOFs) and other organometallic compounds.

Environmental Protection: Its production from recycled PET contributes to reducing plastic waste and promoting sustainable practices.

Mécanisme D'action

Target of Action

Disodium terephthalate, an organic salt, is primarily targeted towards both lithium and sodium . It has been widely used in the preparation of organometallic frame compounds, battery materials, and leather production aids .

Mode of Action

The precise mechanism of action of disodium terephthalate remains partly elusive. It is believed to function as a chelating agent, forming complexes by binding to metal ions . This interaction with metal ions can lead to alterations in the structure and function of proteins, enzymes, and other molecules .

Biochemical Pathways

In the degradation of phthalates, phthalic acid is reported to be the intermediate product. The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated . Metabolic pathways of phthalic acid in anaerobic and aerobic process conditions are different .

Result of Action

Disodium terephthalate and its various derivatives are synthesized via simple acid-base chemistry for anode materials in sodium-ion batteries. They show excellent electrochemical performance, including little capacity fading over 90 cycles, ideal redox potential, and excellent rate performance, making them promising candidates for sodium-ion batteries .

Action Environment

The inferior cycling stability of disodium terephthalate as an anode for sodium-ion batteries (SIBs) compared to lithium-ion batteries (LIBs) could be due to the larger ion radius of Na+ than Li+, which results in larger steric resistance and polarization during electrochemical energy storage (EES). Therefore, disodium terephthalate shows greater changes in spectra during de/sodiation than de/lithiation .

Analyse Biochimique

Biochemical Properties

Disodium terephthalate is used as a biochemical reagent in life science-related research .

Cellular Effects

Given its role as a pH regulator and buffer in the food and pharmaceutical industries , it may influence cell function by maintaining optimal pH conditions for cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Given its excellent thermal stability , it is likely to have a stable effect on cellular function over time.

Transport and Distribution

It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Disodium terephthalate can be synthesized through the depolymerization of polyethylene terephthalate (PET) using sodium bicarbonate and ethylene glycol at elevated temperatures. The reaction typically involves heating a mixture of PET, sodium bicarbonate, and ethylene glycol at 180°C, resulting in a high depolymerization rate and the formation of crude disodium terephthalate .

Industrial Production Methods

In industrial settings, disodium terephthalate is often produced through the chemical recycling of PET plastics. This process not only provides a sustainable method for producing the compound but also contributes to environmental protection by reducing plastic waste .

Analyse Des Réactions Chimiques

Types of Reactions

Disodium terephthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form terephthalic acid.

Reduction: Reduction reactions can convert disodium terephthalate back to its parent acid or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Ion-exchange reactions typically involve the use of metal salts in aqueous solutions.

Major Products Formed

Oxidation: Terephthalic acid.

Reduction: Various reduced forms of terephthalic acid.

Substitution: Metal terephthalates, such as lithium terephthalate or potassium terephthalate.

Comparaison Avec Des Composés Similaires

Similar Compounds

Disodium Pyridine Dicarboxylate: Another organic salt used in sodium-ion batteries, known for its higher voltage compared to disodium terephthalate.

Terephthalic Acid: The parent compound of disodium terephthalate, used primarily in the production of polyethylene terephthalate (PET) plastics.

Uniqueness

Disodium terephthalate stands out due to its excellent electrochemical properties, ease of synthesis, and environmental benefits. Its ability to be produced from recycled PET makes it a sustainable and cost-effective option for various applications, particularly in the field of energy storage .

Propriétés

Numéro CAS |

10028-70-3 |

|---|---|

Formule moléculaire |

C8H6NaO4 |

Poids moléculaire |

189.12 g/mol |

Nom IUPAC |

disodium;terephthalate |

InChI |

InChI=1S/C8H6O4.Na/c9-7(10)5-1-2-6(4-3-5)8(11)12;/h1-4H,(H,9,10)(H,11,12); |

Clé InChI |

IISLNQNUYOZKNE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

SMILES canonique |

C1=CC(=CC=C1C(=O)O)C(=O)O.[Na] |

Key on ui other cas no. |

10028-70-3 |

Numéros CAS associés |

15596-76-6 |

Synonymes |

disodium terephthalate terephthalate terephthalic acid |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of disodium terephthalate?

A1: The molecular formula of disodium terephthalate is Na2C8H4O4, and its molecular weight is 210.10 g/mol.

Q2: How is disodium terephthalate characterized spectroscopically?

A2: Disodium terephthalate can be characterized using various spectroscopic techniques, including 1H NMR, which reveals the presence and purity of the terephthalic acid core. [ [] ]

Q3: What is the solubility of disodium terephthalate in different solvents?

A3: Disodium terephthalate exhibits significant solubility in water and aqueous sodium hydroxide solutions. Its solubility increases with temperature. It also shows solubility in water-ethylene glycol mixtures. [ [] ]

Q4: Can disodium terephthalate be used as an anode material in sodium-ion batteries?

A5: Yes, disodium terephthalate has shown promise as a high-performance anode material for low-cost, room-temperature sodium-ion batteries. [ [] ] It exhibits excellent electrochemical performance, including minimal capacity fading over numerous cycles, an ideal redox potential, and excellent rate performance. [ [] ]

Q5: How does the molecular structure of disodium terephthalate influence its performance as an anode material compared to related compounds?

A6: Density Functional Theory (DFT) calculations suggest that substituting the aromatic ring of disodium terephthalate with pyridine, as in disodium pyridine dicarboxylate (Na2PDC), can lead to an increased voltage. [ [] ] This highlights the impact of molecular structure modifications on the electrochemical properties of these compounds.

Q6: Can disodium terephthalate be used in the synthesis of metal-organic frameworks (MOFs)?

A7: Yes, disodium terephthalate serves as an excellent organic linker for synthesizing various MOFs, including nickel terephthalate. [ [] ] It can be used to create MOFs with unique properties, such as high porosity and enhanced catalytic activity. [ [] ]

Q7: What are the advantages of using disodium terephthalate as a linker source in MOF synthesis compared to traditional methods?

A8: Utilizing disodium terephthalate as a linker source allows for green synthesis of MOFs in water at room temperature. [ [] ] This method offers several advantages over conventional approaches, including faster reaction times, lower energy consumption, and reduced environmental impact.

Q8: What is the catalytic activity of nickel terephthalate (Ni-MOF) synthesized using disodium terephthalate?

A9: Ni-MOF synthesized using disodium terephthalate exhibits enhanced catalytic efficiency in hydrogen generation from sodium borohydride compared to its metal salt counterpart. [ [] ] This enhanced activity is attributed to the unique structural properties of the MOF.

Q9: How is disodium terephthalate produced from waste PET?

A10: Disodium terephthalate can be recovered from waste PET through alkaline hydrolysis using sodium hydroxide. [ [, , ] ] This process breaks down PET into its monomers, disodium terephthalate and ethylene glycol. [ [, , ] ]

Q10: What factors influence the rate of PET depolymerization to disodium terephthalate?

A11: Several factors influence the depolymerization rate, including temperature, NaOH concentration, PET particle size, catalyst concentration, and the presence of co-solvents like dioxane. [ [, ] ]

Q11: Can disodium terephthalate be further purified after recovery from PET waste?

A12: Yes, the recovered disodium terephthalate can be further purified by acidification with sulfuric acid, yielding high-purity terephthalic acid. [ [, , ] ] This purified terephthalic acid can then be used in the production of new PET, closing the recycling loop.

Q12: What are the environmental benefits of recycling PET via disodium terephthalate recovery?

A12: Recycling PET via disodium terephthalate recovery offers several environmental benefits:

- Reduced plastic waste: Diverts waste PET from landfills, mitigating pollution. [ [, ] ]

- Resource conservation: Allows for the recovery and reuse of valuable monomers (terephthalic acid and ethylene glycol). [ [, ] ]

- Lower energy consumption: Compared to virgin PET production, recycling PET requires less energy. [ [] ]

- Decreased reliance on fossil fuels: Reduces the need for new raw materials derived from fossil fuels. [ [] ]

Q13: Can microorganisms degrade disodium terephthalate?

A14: Yes, certain bacterial strains, such as Rhodococcus sp. and Dietzia sp., can utilize disodium terephthalate as their sole carbon and energy source. [ [, , , ] ] This biodegradation process typically occurs under aerobic conditions. [ [, ] ]

Q14: What are the intermediates involved in the microbial degradation of disodium terephthalate?

A15: Protocatechuic acid (PC) has been identified as a key intermediate in the microbial degradation pathway of disodium terephthalate. [ [, ] ]

Q15: How is disodium terephthalate used to detect hydroxyl radicals?

A16: Disodium terephthalate serves as a fluorescent probe for detecting hydroxyl radicals (•OH) in various systems. [ [, , , ] ] Upon reacting with •OH, it forms the highly fluorescent product 2-hydroxyterephthalic acid, quantifiable via fluorescence spectroscopy. [ [, , ] ]

Q16: What factors can influence the accuracy of hydroxyl radical quantification using disodium terephthalate?

A17: Factors such as disodium terephthalate concentration, the presence of dissolved oxygen, and the decomposition of the fluorescent product by reactive species can affect accurate quantification. [ [, ] ]

Q17: What computational methods are employed to study disodium terephthalate?

A18: DFT calculations are valuable for investigating the interactions of sodium with disodium terephthalate, predicting voltage changes with structural modifications, and exploring the electronic properties of the molecule. [ [, , ] ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

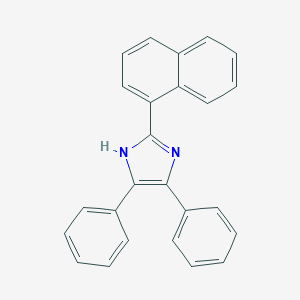

![7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B159185.png)